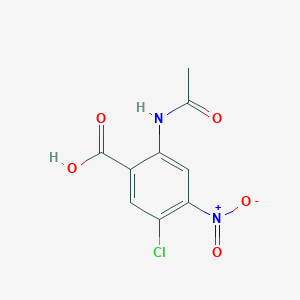

2-Acetylamino-5-chloro-4-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetylamino-5-chloro-4-nitrobenzoic acid is an organic compound. It belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives . These are derivatives of amino benzoic acid derivatives where the amine group is N-acylated . The molecular formula of this compound is C9H7ClN2O5 and its molecular weight is 258.61 .

Scientific Research Applications

Inhibitor Design for Influenza Virus Neuraminidase

One significant application of a similar compound, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, is in the design of inhibitors for the influenza virus neuraminidase protein. This molecule crystallizes as hydrogen-bonded dimers and is stabilized by intermolecular hydrogen bonding, indicating its potential in antiviral drug design (Jedrzejas et al., 1995).

Synthesis of New AB-type Monomers for Polybenzimidazoles

Another application is in the synthesis of AB-type monomers for polybenzimidazoles. Compounds like 4-(5-acetylamino-2-chloro-4-nitro-phenoxy)benzoic acid are used in this synthesis, demonstrating the role of such chemicals in creating high-performance polymers (Begunov & Valyaeva, 2015).

Studies on Acid–Base Multicomponent Systems

Research on acid–base multicomponent systems using 2-chloro-5-nitrobenzoic acid and monoethanolamine has provided insights into their crystal structures, thermal stability, and photoluminescent properties. This research could contribute to the development of new materials with specific luminescent and thermal properties (Croitor et al., 2020).

Role in Heterocyclic Oriented Synthesis (HOS)

4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, serves as a starting material in heterocyclic oriented synthesis, leading to the preparation of various nitrogenous cycles. This indicates the potential of similar compounds in synthesizing important heterocyclic structures for drug discovery (Křupková et al., 2013).

Research on Molecular Salts/Cocrystals

The study of molecular salts/cocrystals of related compounds like 2-Chloro-4-nitrobenzoic acid shows potential in understanding the role of halogen bonds in pharmaceutical and chemical research. Such studies can lead to the development of new pharmaceuticals with specific properties (Oruganti et al., 2017).

properties

IUPAC Name |

2-acetamido-5-chloro-4-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O5/c1-4(13)11-7-3-8(12(16)17)6(10)2-5(7)9(14)15/h2-3H,1H3,(H,11,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHNREIIJUFQSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1C(=O)O)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetylamino-5-chloro-4-nitrobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

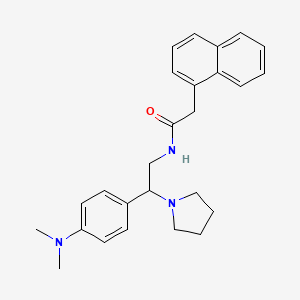

![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone](/img/structure/B2611621.png)

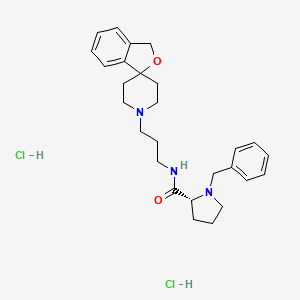

![2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2611622.png)

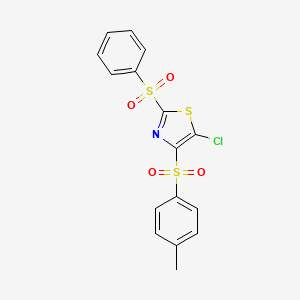

![[2-(4-Methoxy-phenoxy)-acetylamino]-acetic acid](/img/structure/B2611632.png)

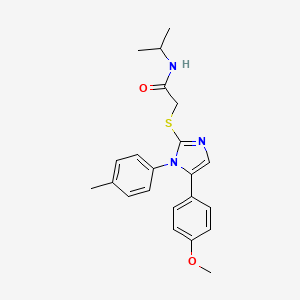

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2611634.png)